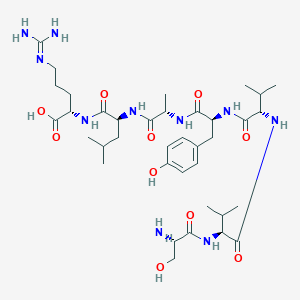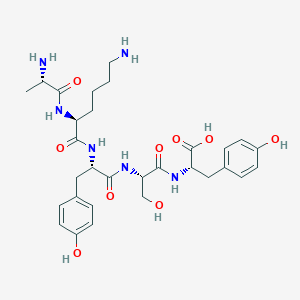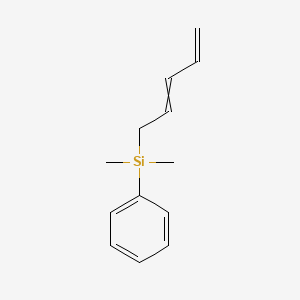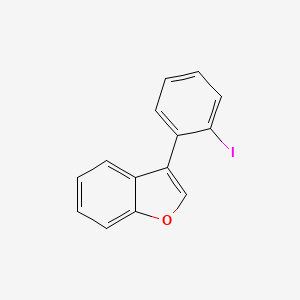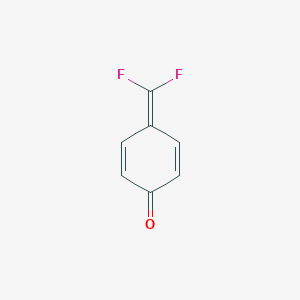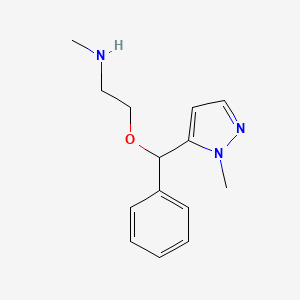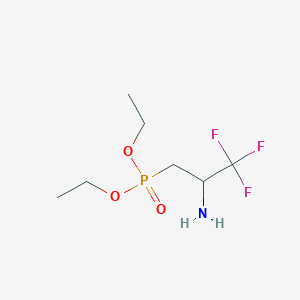
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is an organophosphorus compound that contains a trifluoromethyl group, an amino group, and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable trifluoromethylated precursor. One common method involves the use of diethyl (3,3,3-trifluoropropyl)phosphonate as a starting material, which is then subjected to aminomethylation reactions to introduce the amino group . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines and Ammonia: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and heterocyclic compounds.
Applications De Recherche Scientifique
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Agrochemistry: It is used in the synthesis of herbicides and pesticides with improved efficacy and environmental safety.
Mécanisme D'action
The mechanism of action of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can affect its binding affinity and activity. The amino group can participate in various biochemical pathways, leading to the modulation of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (3,3,3-trifluoropropyl)phosphonate
- Diethyl (2-oxo-3,3,3-trifluoropropyl)phosphonate
- Diethyl (3,3,4,4,4-pentafluorobutyl)phosphonate
Uniqueness
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is unique due to the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity and potential for further functionalization .
Propriétés
Numéro CAS |
166528-55-8 |
|---|---|
Formule moléculaire |
C7H15F3NO3P |
Poids moléculaire |
249.17 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C7H15F3NO3P/c1-3-13-15(12,14-4-2)5-6(11)7(8,9)10/h6H,3-5,11H2,1-2H3 |
Clé InChI |
LOGRQDMJXINMGL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(C(F)(F)F)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)

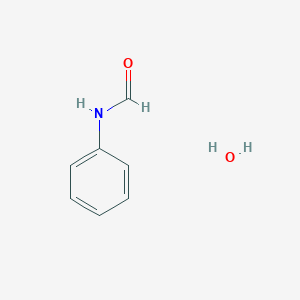
acetic acid](/img/structure/B14253421.png)

